9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid

Description

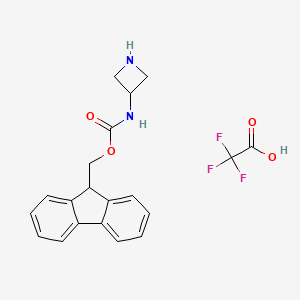

Chemical Structure: This compound consists of a fluorenylmethyloxycarbonyl (Fmoc) group linked to an azetidin-3-yl carbamate, paired with trifluoroacetic acid (TFA). The Fmoc group (9H-fluoren-9-ylmethyl) is a widely used amine-protecting group in peptide synthesis, while the azetidine ring (a four-membered nitrogen-containing heterocycle) introduces conformational rigidity. The TFA component likely acts as a counterion or stabilizer, enhancing solubility in organic solvents .

Properties

IUPAC Name |

9H-fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O2.C2HF3O2/c21-18(20-12-9-19-10-12)22-11-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17;3-2(4,5)1(6)7/h1-8,12,17,19H,9-11H2,(H,20,21);(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDLKNNBYAHBGMN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24.C(=O)(C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H19F3N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

408.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid typically involves multiple steps. One common method includes the protection of the azetidine nitrogen, followed by the introduction of the fluorenylmethyl group. The final step involves the addition of trifluoroacetic acid to form the desired compound. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to maximize efficiency and minimize waste, often employing advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.

Chemical Reactions Analysis

Types of Reactions

9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Substitution: The compound can undergo nucleophilic substitution reactions, where the azetidinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorenone derivatives, while reduction can produce fluorenylmethyl amines. Substitution reactions can result in a variety of azetidine derivatives with different functional groups.

Scientific Research Applications

Structural Characteristics

The compound possesses the following notable features:

- Fluorenyl Group : Provides stability and enhances solubility.

- Azetidine Moiety : Imparts unique steric and electronic properties.

- Carbamate Functional Group : Increases reactivity and functionality.

- Trifluoroacetic Acid Component : Enhances acidity and reactivity.

Its molecular formula is with a molecular weight of approximately 408.38 g/mol.

Chemistry

The compound serves as a building block in the synthesis of complex organic molecules. It is utilized in:

- Solid-phase peptide synthesis (SPPS) : Facilitates the incorporation of azetidin-3-yl moieties into peptide sequences, influencing their conformation and bioactivity.

Biology

Research indicates potential biological activities:

- Modulation of Peptide Conformation : The azetidin-3-yl group can alter the conformational dynamics of peptides, potentially affecting their interaction with biological targets.

Medicine

Ongoing research is exploring its role as a pharmaceutical intermediate :

- Drug Development : The compound's unique properties may contribute to developing novel therapeutic agents targeting specific diseases.

Industry

In industrial applications, it is used in:

- Production of Specialty Chemicals : Its reactivity allows for the synthesis of materials with tailored properties for specific applications.

Mechanism of Action

The mechanism of action of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid involves its interaction with molecular targets such as enzymes and receptors. The fluorenylmethyl group can enhance the compound’s binding affinity, while the azetidinyl moiety can participate in specific interactions with target molecules. The trifluoroacetic acid component can influence the compound’s solubility and stability, affecting its overall activity.

Comparison with Similar Compounds

Structural Analogues of Fmoc-Protected Carbamates

The following table highlights key structural analogs and their differentiating features:

Key Observations :

Physical and Spectroscopic Properties

Melting Points :

- The azetidine-TFA combination may lower melting points due to increased solubility.

- Analog (12): 9H-Fluoren-9-ylmethyl N-(6-aminohexyl)carbamate hydrochloride is an off-white solid with a yield of 62% and unspecified melting point .

NMR Data :

Comparison with Analogs :

- Hexylamine Derivative (12): Synthesized via direct Fmoc protection of 1,6-diaminohexane, followed by HCl salt formation .

- Thioamide Derivative (7) : Requires thiourea intermediates for thioamide incorporation, increasing reaction complexity .

Biological Activity

The compound 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid is a novel chemical entity that has garnered attention in organic and medicinal chemistry due to its unique structural features and potential biological activities. This compound integrates a fluorenylmethyl group, an azetidinyl moiety, and a trifluoroacetic acid component, which contribute to its reactivity and functional properties.

Chemical Structure

The chemical structure can be represented as follows:

This structure consists of:

- Fluorenylmethyl group : Enhances binding affinity to various biological targets.

- Azetidinyl moiety : Involved in specific interactions with enzymes and receptors.

- Trifluoroacetic acid : Affects solubility and stability, influencing biological activity.

The mechanism of action for this compound involves its interaction with various molecular targets, primarily enzymes and receptors. The fluorenylmethyl group enhances binding affinity, while the azetidinyl moiety allows for specific interactions that can modulate biological pathways. The trifluoroacetic acid component plays a significant role in solubility and stability, impacting the overall bioactivity of the compound.

Antimicrobial Activity

Recent studies have indicated that derivatives of fluorenes, including the target compound, exhibit promising antimicrobial properties. The following table summarizes the antimicrobial activity against various pathogens:

| Pathogen | Zone of Inhibition (mm) | Reference Compound |

|---|---|---|

| Staphylococcus aureus | 10 - 11 | Vancomycin |

| Escherichia coli | 10 | Gentamicin |

| Pseudomonas aeruginosa | 8 | Gentamicin |

| Candida albicans | Not significant | Fluconazole |

These results suggest that the compound can be effective against certain Gram-positive and Gram-negative bacteria while showing limited antifungal activity.

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The following table presents data on its anticancer efficacy compared to standard treatments:

| Cell Line | IC50 (µM) | Reference Drug |

|---|---|---|

| A549 (Lung carcinoma) | 15 | Taxol |

| MDA-MB-231 (Breast carcinoma) | 12 | Taxol |

These findings indicate that the compound has a significant potential as an anticancer agent, particularly in targeting specific cancer types.

Synthesis and Biological Evaluation

A recent study synthesized various derivatives of fluorenes with azetidine components. The synthesized compounds were evaluated for their biological activities, revealing that those containing the trifluoroacetic acid moiety had enhanced solubility and bioactivity compared to their non-fluorinated counterparts.

Key Findings:

- Enhanced Solubility : The trifluoroacetic acid component significantly improved the solubility of the compounds in aqueous solutions.

- Increased Binding Affinity : Molecular docking studies confirmed that the presence of the fluorenylmethyl group increased binding affinity to target enzymes like dihydrofolate reductase (DHFR), which is crucial for DNA synthesis.

Comparative Analysis with Similar Compounds

The biological activity of 9H-Fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate;2,2,2-trifluoroacetic acid was compared with similar compounds like:

- 9H-Fluoren-9-ylmethyl N-(pyrrolidin-3-yl)carbamate

- 9H-Fluoren-9-ylmethyl N-(piperidin-3-yl)carbamate

These comparisons highlighted that the trifluoroacetic acid derivative exhibited superior antimicrobial and anticancer activities due to its unique structural properties.

Q & A

Q. What are the optimal synthetic routes for preparing 9H-fluoren-9-ylmethyl N-(azetidin-3-yl)carbamate?

The synthesis typically involves coupling 9H-fluoren-9-ylmethanol with an azetidine derivative via carbamate formation. Key steps include:

- Activation : Use of carbodiimides (e.g., DCC) or chloroformates to activate the hydroxyl group of the fluorenylmethyl component .

- Reaction Conditions : Mild temperatures (0–25°C) and anhydrous solvents (e.g., DCM or THF) to prevent azetidine ring opening or side reactions .

- Deprotection : The trifluoroacetic acid (TFA) counterion facilitates removal of acid-labile protecting groups during downstream modifications .

Q. How is the purity and structural integrity of this compound validated in experimental workflows?

- Analytical Techniques :

- HPLC : Reverse-phase chromatography with UV detection (λ = 254 nm) to assess purity (>95% required for most studies) .

- NMR : and NMR confirm the presence of fluorenylmethyl protons (δ 4.2–4.4 ppm) and carbamate carbonyl signals (δ 155–160 ppm) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] at m/z 354.14) .

Q. What are the primary applications of this compound in peptide and small-molecule synthesis?

- Peptide Chemistry : Acts as a transient protecting group for amines, enabling selective deprotection under acidic conditions (e.g., 20% TFA in DCM) .

- Drug Discovery : Used to modify azetidine-containing scaffolds, which are prevalent in kinase inhibitors and GPCR-targeted therapeutics .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in azetidine-functionalized carbamates?

- Steric Effects : Bulky substituents on the azetidine ring (e.g., 3-aryl groups) may induce axial chirality, requiring precise temperature control (−20°C) to minimize racemization .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving enantiomeric excess (ee) in asymmetric syntheses .

Q. What strategies resolve contradictions in NMR data for structurally similar derivatives?

- Dynamic Effects : Conformational flexibility in the azetidine ring (e.g., chair vs. boat) can lead to split signals. Variable-temperature NMR (VT-NMR) at 298–343 K clarifies dynamic equilibria .

- Isotopic Labeling : -labeling of the carbamate nitrogen simplifies assignment of overlapping proton environments .

Q. How does the trifluoroacetate counterion affect biological activity in cellular assays?

- Ion-Pair Effects : TFA enhances solubility in aqueous buffers but may interfere with cell viability at concentrations >0.1% (v/v). Dialysis or ion-exchange chromatography is recommended for in vitro studies .

- pH Sensitivity : TFA lowers the microenvironmental pH near the compound, potentially altering protein-ligand binding kinetics .

Q. What computational methods predict the stability of this compound under varying storage conditions?

- Molecular Dynamics (MD) Simulations : Assess hydrolysis susceptibility of the carbamate bond in aqueous environments (pH 2–9) .

- DFT Calculations : Predict activation energies for azetidine ring-opening reactions, guiding optimal storage temperatures (e.g., −20°C for long-term stability) .

Methodological Considerations

Q. Handling and Safety Protocols for TFA-Containing Derivatives

| Parameter | Recommendation | Reference |

|---|---|---|

| Personal Protection | Gloves (nitrile), face shield, and fume hood | |

| Spill Management | Neutralize with sodium bicarbonate, then absorb with inert material | |

| Waste Disposal | Segregate halogenated waste (TFA) under EPA guidelines |

Q. Troubleshooting Low Yields in Carbamate Coupling Reactions

-

Common Pitfalls :

- Moisture contamination: Use molecular sieves or anhydrous solvents.

- Incomplete activation: Pre-activate the fluorenylmethyl component for 30 min before adding the azetidine .

-

Yield Optimization :

Additive Effect on Yield DMAP (10 mol%) +15–20% Hünig’s base +10% (pH control)

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.